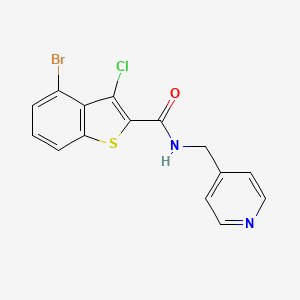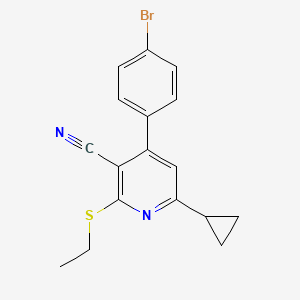
4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile, typically involves multi-step organic reactions. These reactions often start from basic building blocks like acetophenone, arylaldehydes, and malononitrile in the presence of catalysts or under specific conditions to achieve the desired product. The synthesis routes aim to introduce functional groups at precise locations on the nicotinonitrile core, leveraging reactions such as condensation, cyclization, and substitution to achieve the target molecular structure (Heravi & Soufi, 2015).
Molecular Structure Analysis
Nicotinonitrile derivatives exhibit diverse molecular structures, characterized by variations in the planarity, dihedral angles between rings, and the positioning of substituent groups. For instance, studies have detailed the non-planar structure of similar molecules, where the central pyridine ring forms distinct dihedral angles with attached phenyl rings, demonstrating the influence of substitution patterns on the overall molecular geometry. These structural features are crucial for understanding the compound's reactivity and physical properties (Chantrapromma et al., 2009).
Chemical Reactions and Properties
The reactivity of nicotinonitrile derivatives is significantly influenced by their functional groups. These compounds participate in a variety of chemical reactions, including cycloadditions, where they can act as dipolarophiles or nucleophiles depending on the reaction conditions and the nature of the reacting species. The presence of electron-withdrawing or electron-donating groups affects their chemical behavior, making them versatile intermediates in organic synthesis (Coutouli-argyropoulou & Anastasopoulos, 1996).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of substituents like bromophenyl and ethylthio groups can influence these properties by altering intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to variations in crystal packing and stability. These aspects are essential for determining the compound's suitability for specific applications (Chantrapromma et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are a function of its molecular structure. The electronic nature of the nicotinonitrile core and the attached substituents play a significant role in determining its behavior in chemical reactions. For example, the electron-withdrawing cyano group enhances the reactivity towards nucleophilic addition, while the presence of electron-donating groups can modulate its electrophilic characteristics, influencing its application in synthetic chemistry (Dyachenko, 2019).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUTKBPFKZGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
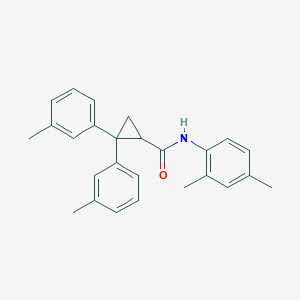
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)


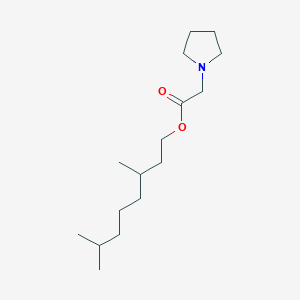
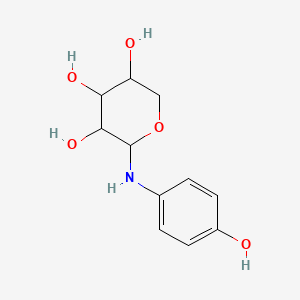
![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
